molecular formula C10H11N3 B1521695 2-Amino-1-cyclopropylbenzimidazole CAS No. 945021-19-2

2-Amino-1-cyclopropylbenzimidazole

Cat. No. B1521695
M. Wt: 173.21 g/mol
InChI Key: ZHOYGOVZAALSPT-UHFFFAOYSA-N
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Description

“2-Amino-1-cyclopropylbenzimidazole” (CAS# 945021-19-2) is a research chemical with the molecular formula C10H11N3 . It has a molecular weight of 173.21 and its IUPAC name is 1-cyclopropylbenzimidazol-2-amine .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “2-Amino-1-cyclopropylbenzimidazole”, can be accelerated by nucleophilic addition to protonated carboxylic acids . This process involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-cyclopropylbenzimidazole” includes a benzimidazole ring fused with a cyclopropyl group and an amino group . The Canonical SMILES representation is C1CC1N2C3=CC=CC=C3N=C2N .


Chemical Reactions Analysis

Benzimidazole derivatives, such as “2-Amino-1-cyclopropylbenzimidazole”, can undergo various chemical reactions. For instance, they can participate in accelerated microdroplet synthesis involving nucleophilic addition to protonated carboxylic acids . The intermediate arylamides formed in this process can dehydrate to give benzimidazoles in a subsequent thermally enhanced step .


Physical And Chemical Properties Analysis

“2-Amino-1-cyclopropylbenzimidazole” has a molecular weight of 173.21 and a molecular formula of C10H11N3 . Its boiling point is 385.1±25.0 ℃ (760 mmHg), and it has a density of 1.44±0.1 g/cm 3 (20 ℃, 760 mmHg) .

Scientific Research Applications

Biofilm Inhibition and Dispersion

2-Amino-1-cyclopropylbenzimidazole derivatives have been synthesized and evaluated for their ability to inhibit and disperse bacterial biofilms, particularly against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and Staphylococcus epidermidis. The mechanism of action for these compounds is zinc-dependent, suggesting a potential direct zinc-chelating mechanism for biofilm disruption (Rogers et al., 2009).

Immunizing Haptens for Pesticide Detection

2-Amino-1-cyclopropylbenzimidazole derivatives have been employed as immunizing haptens for the development of a polyclonal antibody capable of recognizing carbendazim and other benzimidazole-type fungicides. This approach enables the detection of these pesticides in environmental samples, showcasing the versatility of 2-amino-1-cyclopropylbenzimidazole derivatives in developing sensitive immunoassays (Zikos et al., 2015).

Topoisomerase I Inhibition and Cytotoxicity

The study of 2'-aryl-5-substituted-2,5'bi-1H-benzimidazole derivatives has revealed their potential as topoisomerase I poisons, showing significant cytotoxicity towards human lymphoblast cell lines. This highlights the therapeutic potential of 2-amino-1-cyclopropylbenzimidazole derivatives in cancer treatment by inhibiting topoisomerase I, a key enzyme in DNA replication (Kim et al., 1996).

Corrosion Inhibition

2-Amino-1-cyclopropylbenzimidazole and its derivatives exhibit significant potential as corrosion inhibitors, particularly for iron in hydrochloric acid solutions. Their effectiveness is attributed to the adsorption on the metal surface, following Langmuir adsorption isotherm, showcasing their application in extending the lifespan of metal structures and components (Khaled, 2003).

Synthesis of 2-Aminobenzimidazoles

Efficient methods for the synthesis of 2-aminobenzimidazoles through intramolecular C-N formation between an aryl halide and a guanidine moiety have been developed using either copper or palladium catalysis. These methods provide a straightforward approach to generating a broad range of 2-aminobenzimidazole compounds, important for pharmaceutical and material science research (Evindar & Batey, 2003).

Enzyme Inhibition for Neurodegenerative Diseases

Novel 2-aminobenzimidazole derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. Some derivatives exhibited selective inhibition towards BuChE, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease (Zhu et al., 2013).

Safety And Hazards

“2-Amino-1-cyclopropylbenzimidazole” is harmful if swallowed . It can cause skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “2-Amino-1-cyclopropylbenzimidazole” are not mentioned in the search results, benzimidazole derivatives have been the subject of ongoing research due to their broad spectrum of bioactivities . The development of novel and potent benzimidazole-containing drugs continues to be an active and attractive topic in medicinal chemistry .

properties

IUPAC Name

1-cyclopropylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOYGOVZAALSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287835
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-cyclopropylbenzimidazole

CAS RN

945021-19-2
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945021-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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